molecular formula C9H8BNO2S B2862078 4-(1,3-Thiazol-2-yl)phenylboronic acid CAS No. 1410783-27-5

4-(1,3-Thiazol-2-yl)phenylboronic acid

Cat. No. B2862078
CAS RN: 1410783-27-5
M. Wt: 205.04
InChI Key: GIKLXOPEVLMJHV-UHFFFAOYSA-N
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Description

“4-(1,3-Thiazol-2-yl)phenylboronic acid” is a compound that contains a thiazole ring and a phenylboronic acid group . Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Phenylboronic acid is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron .


Synthesis Analysis

The synthesis of thiazole derivatives has been extensively studied . One common synthesis uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H8BNO2S . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The boron atom in the phenylboronic acid group is sp2-hybridized and contains an empty p-orbital .


Chemical Reactions Analysis

Thiazoles are known to undergo various chemical reactions. They can interact with various carbohydrates, making them important in organic synthesis . Phenylboronic acids are mild Lewis acids which are generally stable and easy to handle .

Scientific Research Applications

Catalytic Applications and Organic Synthesis

Phenylboronic acid derivatives, including 4-(1,3-Thiazol-2-yl)phenylboronic acid, have been employed as catalysts in organic synthesis. For instance, Nemouchi et al. (2012) demonstrated the use of phenylboronic acid as a non-toxic catalyst for the efficient, rapid, and one-pot three-component synthesis of tetrahydrobenzo[b]pyrans, highlighting its advantages such as operational simplicity and environmental friendliness (Nemouchi, Boulcina, Carboni, & Debache, 2012).

Bioorthogonal Chemistry

Dilek et al. (2015) explored the rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solutions, demonstrating its utility in bioorthogonal coupling reactions. This work signifies the potential of phenylboronic acid derivatives in protein conjugation and physiological compatible conditions (Dilek, Lei, Mukherjee, & Bane, 2015).

Nanotechnology and Antiviral Applications

Phenylboronic-acid-modified nanoparticles have garnered attention for their potential in biological and biomedical applications. Khanal et al. (2013) discussed the fabrication of boronic acid functionalized nanoparticles and their investigation as antiviral inhibitors against Hepatitis C virus, presenting a novel approach to blocking viral entry with reduced cellular toxicity (Khanal, Vausselin, Barras, Bande, Turcheniuk, Benazza, Zaitsev, Teodorescu, Boukherroub, Siriwardena, Dubuisson, & Szunerits, 2013).

Corrosion Inhibition

Phenylboronic acid derivatives have also been studied for their potential as corrosion inhibitors. Chaitra et al. (2016) explored the anti-corrosion potential of newly synthesized thiazole hydrazones, demonstrating their effectiveness in protecting mild steel in acidic media. This research highlights the role of thiazole derivatives in corrosion protection and their mechanism of action (Chaitra, Mohana, Gurudatt, & Tandon, 2016).

Antioxidant Activity

The antioxidant potential of thiazolidin-4-one derivatives, which could be structurally related to this compound, was investigated by Apotrosoaei et al. (2014). This study designed new thiazolidin-4-ones derivatives and evaluated their antioxidant effects, finding significant activity comparable to that of ascorbic acid in some derivatives (Apotrosoaei, Vasincu, Constantin, Buron, Routier, & Profire, 2014).

Future Directions

Thiazole and phenylboronic acid derivatives have been the focus of many research studies due to their diverse biological activities and potential therapeutic applications . Future research may focus on the design and development of new thiazole derivatives for various pathological conditions .

properties

IUPAC Name

[4-(1,3-thiazol-2-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO2S/c12-10(13)8-3-1-7(2-4-8)9-11-5-6-14-9/h1-6,12-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKLXOPEVLMJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=NC=CS2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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